molecular formula C11H11F3O4 B3088725 Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate CAS No. 1186195-26-5

Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate

Cat. No.: B3088725
CAS No.: 1186195-26-5
M. Wt: 264.20 g/mol
InChI Key: AEXVAYHXBHMUGB-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate is a fluorinated benzoate ester intended for research use as a chemical building block and synthetic intermediate. This compound features a benzoate core substituted with both methoxy and trifluoromethoxy functional groups, a combination that can impart unique electronic properties and enhance metabolic stability in candidate molecules . Similar fluorinated and methoxy-substituted benzoate derivatives are widely recognized for their utility in constructing complex organic molecules, particularly in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) . Researchers value this structural motif for its potential to influence the biological activity and physical properties of final target compounds. As a reactant, it can be used in various cross-coupling reactions, ester hydrolysis, or serve as a precursor for more complex heterocyclic systems. This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-methoxy-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-3-17-10(15)8-5-4-7(16-2)6-9(8)18-11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXVAYHXBHMUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256558
Record name Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-26-5
Record name Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-methoxy-2-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow it to participate in various chemical reactions, leading to the formation of complex molecules. Notably, the trifluoromethoxy group enhances interactions with certain receptors or enzymes, making it a candidate for drug design.

Key Reactions

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the electrophilic nature of the trifluoromethoxy group.
  • Hydrogen Bonding : The presence of the methoxy group allows for hydrogen bonding, influencing solubility and interaction with biological targets.

Case Studies and Research Findings

Research has focused on the interactions of this compound with biological macromolecules. For example:

  • Drug Design Studies : Investigations into its binding properties have shown that the trifluoromethoxy group significantly enhances affinity for certain biological targets, indicating potential therapeutic applications.
  • Synthesis Pathways : Various synthetic pathways have been explored to produce this compound efficiently. A notable method involves reacting 3-hydroxy-4-methoxy benzoic acid derivatives under specific conditions to yield high-purity products.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Parameters
Compound Name Substituents Molecular Weight (g/mol) QPlogP* Metabolic Stability (CES-mediated Hydrolysis) Applications
Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate 4-OCH₃, 2-OCF₃, 1-COOEt 264.20 ~5.5† Moderate (predicted) Pharmaceutical intermediate
Ethyl 2-methoxybenzoate 2-OCH₃, 1-COOEt 180.20 ~2.1 High susceptibility Flavoring agent, solvent
Ethyl 2-(trifluoromethoxy)benzoate 2-OCF₃, 1-COOEt 248.18 ~4.8† Low susceptibility (electron withdrawal) Agrochemical intermediate
Ethyl 5-bromo-2-methoxybenzoate 2-OCH₃, 5-Br, 1-COOEt 259.08 ~3.2 Moderate Synthetic precursor
Ethyl 4-methoxy-2-methylbenzoate 4-OCH₃, 2-CH₃, 1-COOEt 194.23 ~2.5 High susceptibility Polymer additive

*QPlogP: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on trifluoromethoxy-containing analogs in , where QPlogP values for trifluoromethoxy derivatives exceed 5.0 .

Key Observations:

Lipophilicity : The trifluoromethoxy group significantly increases QPlogP compared to methoxy or methyl substituents. For example, replacing 2-OCH₃ with 2-OCF₃ in ethyl benzoate raises QPlogP from ~2.1 to ~4.8 . This enhances membrane permeability but may reduce aqueous solubility.

Metabolic Stability : Carboxylesterase (CES)-mediated hydrolysis is a major metabolic pathway for ethyl benzoates. Electron-withdrawing groups like -OCF₃ reduce hydrolysis rates by destabilizing the transition state, whereas electron-donating groups (e.g., -OCH₃) increase susceptibility .

Biological Activity

Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate is an organic compound characterized by its unique functional groups, which include a methoxy group and a trifluoromethoxy group. These groups significantly influence the compound's biological activity and reactivity. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C₁₄H₁₃F₃O₄
  • Molecular Weight : 304.15 g/mol

The presence of the trifluoromethoxy group enhances lipophilicity and can affect the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Target Enzymes and Receptors

Esters like this compound typically target specific enzymes or receptors within biological systems. The hydrolysis of esters is catalyzed by esterases, leading to the formation of carboxylic acids and alcohols, which can further participate in various biochemical pathways.

Mode of Action

Upon entering biological systems, this compound undergoes hydrolysis. This reaction can yield biologically active metabolites that may exhibit different pharmacological effects compared to the parent compound. The specific effects depend on the target tissues and the presence of other interacting compounds.

Research Findings

Recent studies have highlighted various biological activities associated with compounds containing trifluoromethyl groups. For example, compounds with similar structures have shown:

  • Antimicrobial Activity : Trifluoromethyl-containing compounds have been noted for their ability to inhibit bacterial growth, potentially through disruption of bacterial membranes or interference with metabolic processes .
  • Antiparasitic Effects : Some studies indicate that similar compounds exhibit activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii, suggesting a potential application in treating malaria and toxoplasmosis .

Case Studies

  • Inhibition Studies : A study investigated the inhibition of lysosomal phospholipase A2 (LPLA2) by various small molecules, including those with trifluoromethyl substitutions. The results indicated that structural modifications significantly influenced inhibitory potency, suggesting that this compound may also exhibit similar properties .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that modifications in the methoxy and trifluoromethoxy groups can enhance bioavailability and metabolic stability, making them suitable candidates for drug development .

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameFunctional GroupsBiological Activity
Ethyl 4-methoxybenzoateMethoxyModerate antimicrobial
Ethyl 4-trifluoromethylbenzoateTrifluoromethylHigh antimicrobial
Ethyl 4-methoxy-2-(trifluoromethyl)benzoateMethoxy + TrifluoromethylPotentially high activity

This table illustrates how the combination of functional groups can influence biological properties.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding benzoic acid derivative with ethanol under acidic catalysis. Key variables include:

  • Temperature : Elevated temperatures (80–100°C) accelerate esterification but risk decomposition of the trifluoromethoxy group .
  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) improves yields, but excess acid may hydrolyze the ester post-synthesis.
  • Protective Groups : Methoxy and trifluoromethoxy groups require protection during synthesis to avoid undesired side reactions (e.g., demethylation or fluorination) .
    Optimization Strategy : Use a stepwise approach: first introduce the trifluoromethoxy group via nucleophilic substitution, followed by methoxylation and esterification. Monitor purity via HPLC or GC-MS .

Q. How can the compound’s structure be unambiguously characterized?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using SHELXL/SHELXD for precise bond lengths and angles, especially for the trifluoromethoxy group’s conformational flexibility .
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm trifluoromethoxy placement (δ ~ -55 to -60 ppm) and 1H^{1}\text{H} NMR for methoxy protons (δ ~3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+: 295.06) and fragments (e.g., loss of ethoxy group at m/z 221) .

Advanced Research Questions

Q. How do structural modifications (e.g., ester moiety or substituent position) affect pharmacological activity?

Methodological Answer:

  • Comparative Studies : Replace the ethyl ester with methyl (e.g., Mthis compound) to assess solubility differences. Ethyl esters generally exhibit higher lipophilicity, enhancing membrane permeability .
  • Functional Group Impact : The trifluoromethoxy group’s electron-withdrawing properties modulate aromatic ring reactivity. Use density functional theory (DFT) to calculate charge distribution and predict binding affinity to targets (e.g., enzymes) .
  • Biological Assays : Conduct enzyme inhibition assays (e.g., cytochrome P450) to correlate substituent effects with activity. Compare IC50_{50} values across analogs .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected by-products)?

Methodological Answer:

  • Side Reaction Analysis : Trace impurities (e.g., demethylated products) via LC-MS and 13C^{13}\text{C} NMR. For example, hydrolysis of the trifluoromethoxy group under basic conditions may generate phenolic by-products .
  • Reaction Monitoring : Use in situ IR spectroscopy to detect intermediates (e.g., carbonyl stretches at ~1700 cm1^{-1}). Adjust solvent polarity (e.g., switch from DMF to THF) to suppress solvolysis .
  • Computational Modeling : Simulate reaction pathways using Gaussian or ORCA to identify transition states favoring by-product formation .

Q. What experimental designs are suitable for studying the compound’s role in catalytic systems?

Methodological Answer:

  • Coordination Chemistry : Investigate ligand behavior via titration calorimetry (ITC) with transition metals (e.g., Pd or Cu). The ester carbonyl may act as a weak ligand, altering catalytic activity in cross-coupling reactions .
  • Polymerization Studies : In Ziegler-Natta catalysts, assess ethyl benzoate derivatives as electron donors. Varying ethyl benzoate concentration (e.g., 0.1–1.0 mol%) can modulate polymer stereoregularity (e.g., isotacticity in polyolefins) .

Q. How to analyze discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using parameters like LogP (calculated: ~2.5) and pKa (predicted: ~1.5 for the ester). Exclude studies with purity <95% (verify via COA) .
  • Cell Line Variability : Test cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) with controlled incubation times (24–48 hrs). Use flow cytometry to quantify apoptosis vs. necrosis .
  • Pharmacokinetic Profiling : Conduct ADMET studies to differentiate intrinsic activity from bioavailability limitations. Measure plasma protein binding via equilibrium dialysis .

Q. What methodologies elucidate the compound’s mechanism in biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). The trifluoromethoxy group’s hydrophobicity may occupy specific binding pockets .
  • Isotopic Labeling : Synthesize 14C^{14}\text{C}-labeled ethyl benzoate derivatives to track metabolic pathways in vitro (e.g., hepatic microsomes) .
  • Kinetic Studies : Determine inhibition constants (Ki_i) via Lineweaver-Burk plots for enzyme targets. Compare with analogs to identify critical functional groups .

Q. How to assess thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N2_2. Decomposition onset (~200°C) correlates with ester cleavage and trifluoromethoxy degradation .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO2_2, trifluoromethanol) .
  • Computational Degradation Modeling : Use ChemRate or similar software to predict Arrhenius parameters for thermal breakdown .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate
Reactant of Route 2
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Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate

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